molecular formula C49H51N3Na2O13S3 B12380682 Disulfo-ICG-NHS (disodium)

Disulfo-ICG-NHS (disodium)

Cat. No.: B12380682
M. Wt: 1032.1 g/mol
InChI Key: HWNPPMDOLGBDCG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Disulfo-ICG-NHS (disodium) involves the reaction of indocyanine green with N-hydroxysulfosuccinimide (Sulfo-NHS) in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction typically occurs in an aqueous buffer solution at a pH range of 4.5-7.2 . The resulting product is a semi-stable NHS ester, which can then be reacted with primary amines to form amide crosslinks .

Mechanism of Action

Properties

Molecular Formula

C49H51N3Na2O13S3

Molecular Weight

1032.1 g/mol

IUPAC Name

disodium;(2E)-2-[(2E,4E,6E)-7-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-7-sulfonatobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indole-7-sulfonate

InChI

InChI=1S/C49H53N3O13S3.2Na/c1-48(2)41(50(28-12-8-11-17-45(55)65-52-43(53)26-27-44(52)54)39-24-18-33-31-35(67(59,60)61)20-22-37(33)46(39)48)15-9-6-5-7-10-16-42-49(3,4)47-38-23-21-36(68(62,63)64)32-34(38)19-25-40(47)51(42)29-13-14-30-66(56,57)58;;/h5-7,9-10,15-16,18-25,31-32H,8,11-14,17,26-30H2,1-4H3,(H2-,56,57,58,59,60,61,62,63,64);;/q;2*+1/p-2

InChI Key

HWNPPMDOLGBDCG-UHFFFAOYSA-L

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)ON4C(=O)CCC4=O)/C=C/C=C/C=C/C=C/5\C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)ON4C(=O)CCC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)C.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.